
1-Hydroxypiperidine-2-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypiperidine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of piperidine-2-carboxylic acid. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydroxylation reaction, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of piperidine-2-carboxylic acid ketone or aldehyde derivatives.
Reduction: Formation of piperidine-2-carboxylic acid alcohol or aldehyde derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2-carboxylic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
1-Hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but with a five-membered ring, leading to different chemical and biological properties.
2-Hydroxypiperidine-3-carboxylic acid: Hydroxyl group at a different position, affecting its reactivity and interactions.
Uniqueness: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the piperidine ring. This configuration allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H12ClNO3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
1-hydroxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);1H |
InChI-Schlüssel |
KKXQWCWONCEHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


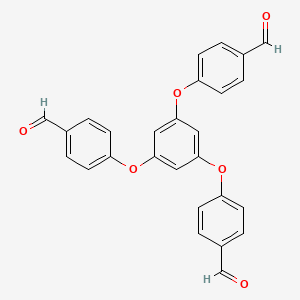
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
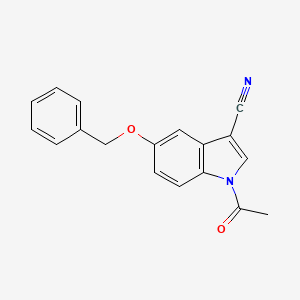
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

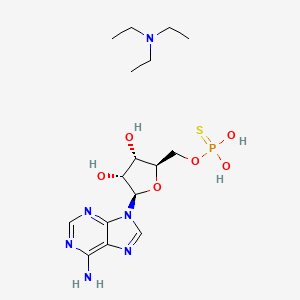

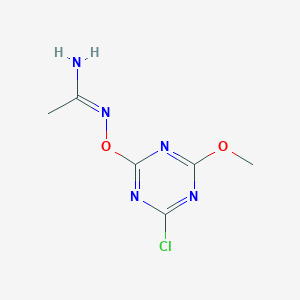
![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
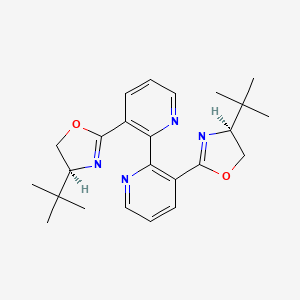
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
